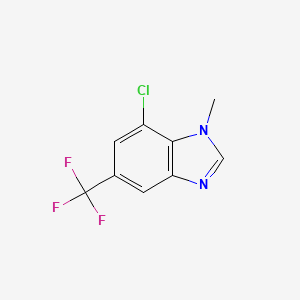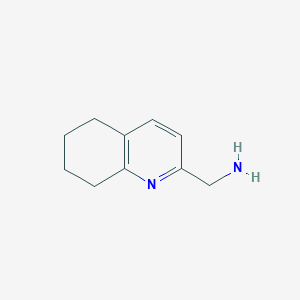![molecular formula C12H18O2 B1422825 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol CAS No. 1379198-60-3](/img/structure/B1422825.png)
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol
概要
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol typically involves the reaction of 3-(2-Methylpropoxy)benzaldehyde with ethylene glycol in the presence of a catalyst. The reaction conditions include heating the mixture under reflux and using an acid catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as distillation and recrystallization to obtain the final product with a purity of 95% .
化学反応の分析
Types of Reactions
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
科学的研究の応用
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol has various scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cellular processes and as a potential therapeutic agent.
Medicine: Used in the treatment of erectile dysfunction and pulmonary arterial hypertension due to its PDE5 inhibitory activity.
Industry: Employed in the production of pharmaceuticals and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol involves the inhibition of phosphodiesterase type 5 (PDE5), an enzyme responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to relaxation of smooth muscle cells and increased blood flow. This mechanism is particularly beneficial in the treatment of erectile dysfunction and pulmonary arterial hypertension.
類似化合物との比較
2-[3-(2-Methylpropoxy)phenyl]ethan-1-ol can be compared with other PDE5 inhibitors such as sildenafil, tadalafil, and vardenafil. While all these compounds share a similar mechanism of action, this compound is unique in its chemical structure and pharmacokinetic properties. Similar compounds include:
Sildenafil: Known for its use in treating erectile dysfunction and pulmonary arterial hypertension.
Tadalafil: Has a longer duration of action compared to other PDE5 inhibitors.
Vardenafil: Known for its rapid onset of action and high selectivity for PDE5.
特性
IUPAC Name |
2-[3-(2-methylpropoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)9-14-12-5-3-4-11(8-12)6-7-13/h3-5,8,10,13H,6-7,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXSMESFOPRTDIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC(=C1)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![trans-Octahydro-1H-pyrrolo[3,4-b]pyridine](/img/structure/B1422756.png)





